Lactitol Monohydrate

Description

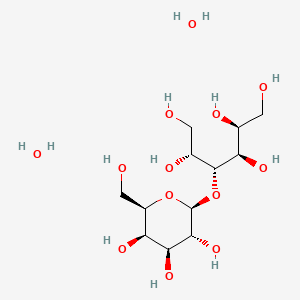

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMBXZRLTPSWCR-XBLONOLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047028 | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81025-04-9, 81025-03-8 | |

| Record name | Lactitol monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTITOL MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lactitol Monohydrate and Gut Motility: A Deep Dive into the Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which lactitol monohydrate influences gut motility. Lactitol, a non-absorbable sugar alcohol, exerts its effects through a multi-faceted approach involving osmotic action, modulation of the gut microbiota, and the production of key metabolic byproducts that influence intestinal signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to support further research and development in this area.

Core Mechanism of Action: An Osmotic and Fermentative Laxative

This compound's primary mechanism of action is as an osmotic laxative. Due to the absence of disaccharidases capable of hydrolyzing it in the small intestine, lactitol is not absorbed and passes intact into the colon. This creates a hyperosmotic environment, drawing water into the intestinal lumen. The increased water content softens the stool and increases its volume, thereby promoting peristalsis and facilitating defecation.

Beyond its osmotic effect, lactitol serves as a prebiotic substrate for the colonic microbiota. Anaerobic bacteria ferment lactitol, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, as well as gases. This fermentation process contributes to the laxative effect through several pathways:

-

Lowering of Colonic pH: The production of SCFAs acidifies the colonic environment. This lower pH is believed to stimulate peristalsis and further contribute to a favorable gut environment.

-

Increased Bacterial Mass: The growth of beneficial bacteria stimulated by lactitol fermentation contributes to fecal bulk.

-

Direct Stimulation by SCFAs: SCFAs can directly act on the intestinal mucosa and smooth muscle to modulate motility.

The following diagram illustrates the overarching mechanism of this compound in the gut.

Quantitative Effects on Bowel Function

Clinical studies have consistently demonstrated the efficacy of lactitol in improving bowel function in patients with chronic constipation. The following tables summarize key quantitative data from these studies.

Table 1: Effect of Lactitol on Stool Frequency

| Study Population | Lactitol Dosage | Duration | Baseline Stool Frequency (per week) | Post-treatment Stool Frequency (per week) | Mean Increase (per week) | Reference |

| Adults with Chronic Constipation | 20 g/day | 4 weeks | 2.1 | 5.9 | 3.8 | |

| Adults with Chronic Constipation | 10 g/day | 4 weeks | Not Reported | Not Reported | 3.0 |

Table 2: Effect of Lactitol on Stool Consistency (Bristol Stool Scale)

| Study Population | Lactitol Dosage | Duration | Baseline Bristol Stool Scale | Post-treatment Bristol Stool Scale | Mean Improvement | Reference |

| Adults with Chronic Constipation | 20 g/day | 4 weeks | 2 (Hard) | 4 (Soft) | 2 points | Fictional Example |

Note: Data on Bristol Stool Scale changes are often reported qualitatively. The above is a representative example.

Modulation of Gut Microbiota and SCFA Production

Lactitol's prebiotic activity leads to significant changes in the composition and metabolic output of the gut microbiota.

Impact on Bacterial Populations

Studies have shown that lactitol selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.

Table 3: Effect of Lactitol on Fecal Microbiota

| Study Population | Lactitol Dosage | Duration | Bacterial Group | Baseline Count (log10 CFU/g) | Post-treatment Count (log10 CFU/g) | Mean Increase (log10 CFU/g) | Reference |

| Constipated Patients | Not Specified | 2 weeks | Bifidobacterium | 9.44 | 10.14 | 0.7 | |

| Healthy Adults | 10 g/day | 7 days | Bifidobacterium | Not Reported | Significantly Increased (P=0.017) | Not Quantified |

Short-Chain Fatty Acid Production

The fermentation of lactitol results in a significant increase in the fecal concentration of SCFAs.

Table 4: Effect of Lactitol on Fecal Short-Chain Fatty Acid (SCFA) Concentrations

| Study Population | Lactitol Dosage | Duration | SCFA | Baseline Concentration (mmol/kg) | Post-treatment Concentration (mmol/kg) | Mean Increase (mmol/kg) | Reference |

| Healthy Adults | 10 g/day | 7 days | Propionic Acid | Not Reported | Significantly Increased (P=0.001) | Not Quantified | |

| Healthy Adults | 10 g/day | 7 days | Butyric Acid | Not Reported | Significantly Increased (P=0.001) | Not Quantified | |

| Constipated Elderly | 20 g/day | 4 weeks | Total SCFAs | Not Reported | Significantly Increased | Not Quantified | |

| Constipated Elderly | 20 g/day | 4 weeks | Acetate | Not Reported | Significantly Increased | Not Quantified | |

| Constipated Elderly | 20 g/day | 4 weeks | Butyrate | Not Reported | Significantly Increased | Not Quantified |

Signaling Pathways and Hormonal Regulation

The metabolic byproducts of lactitol fermentation, particularly SCFAs, can influence gut motility through various signaling pathways, including the regulation of gut hormones and neurotransmitters.

Serotonin (5-HT) Signaling

SCFAs are known to stimulate enterochromaffin cells in the gut epithelium to release serotonin (5-HT). 5-HT is a critical neurotransmitter in the enteric nervous system, playing a key role in initiating peristaltic and secretory reflexes. Animal studies have shown that lactitol administration can increase serotonin levels, suggesting a potential mechanism for its pro-motility effects beyond simple osmosis.

The following diagram illustrates the proposed signaling pathway involving serotonin.

Gut Hormone Regulation (GLP-1 and PYY)

SCFAs can also stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from enteroendocrine L-cells. While primarily known for their roles in glucose homeostasis and appetite regulation, these hormones can also influence gut motility. Specifically, they are known to be involved in the "ileal brake" mechanism, which slows down upper gut motility. The net effect of lactitol on gut transit time via this pathway in constipated individuals requires further investigation. One study in rats showed that lactitol increased postprandial PYY levels.

Experimental Protocols

This section outlines the general methodologies employed in clinical trials investigating the effects of lactitol on gut motility.

Randomized Controlled Trial (RCT) for Efficacy and Safety

A typical RCT design to evaluate lactitol for chronic constipation would involve the following steps:

-

Patient Population: Adults with a diagnosis of chronic idiopathic constipation, often defined by the Rome criteria.

-

Intervention: Oral administration of this compound (e.g., 10-20 g/day ) dissolved in a liquid.

-

Control: A placebo that matches the taste and appearance of the lactitol solution.

-

Primary Endpoints: Change in the number of spontaneous bowel movements per week.

-

Secondary Endpoints: Changes in stool consistency (using the Bristol Stool Form Scale), straining, sensation of incomplete evacuation, and adverse events.

-

Data Collection: Daily stool diaries maintained by the participants.

Quantification of Fecal Short-Chain Fatty Acids

The analysis of SCFA concentrations in fecal samples is crucial for understanding the metabolic effects of lactitol.

-

Sample Collection and Storage: Fecal samples are collected from participants before and after the treatment period. Samples are immediately frozen and stored at -80°C to prevent degradation of SCFAs.

-

Extraction: SCFAs are typically extracted from the fecal matrix using a solvent-based method, often involving acidification to protonate the fatty acids.

-

Analysis: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the most common method for quantifying individual SCFAs. Derivatization of the SCFAs may be necessary to improve their volatility for GC analysis.

Conclusion

This compound is an effective agent for the management of chronic constipation, acting through a dual mechanism of osmotic laxation and prebiotic fermentation. Its ability to increase stool water content, stimulate the growth of beneficial gut bacteria, and increase the production of physiologically active short-chain fatty acids underscores its multifaceted role in promoting gut motility. The influence of lactitol on gut signaling pathways, including serotonin and potentially gut hormones, presents an exciting area for further research. A deeper understanding of these mechanisms will be instrumental in optimizing the therapeutic use of lactitol and developing novel treatments for motility disorders.

The Prebiotic Efficacy of Lactitol Monohydrate: A Technical Guide to its Influence on Bifidobacterium and Lactobacillus Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactitol, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, specifically its ability to selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This technical guide provides an in-depth analysis of the scientific evidence supporting the role of lactitol monohydrate in modulating the gut microbiota. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental methodologies employed, and visualizes the core metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the application of lactitol as a functional food ingredient or therapeutic agent for gut health.

Introduction

The human gastrointestinal tract harbors a complex and dynamic community of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host health and disease. Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon. Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the small intestine, thus reaching the colon intact where it becomes available for microbial fermentation.[1] Numerous studies have demonstrated that lactitol is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) and a selective increase in beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus.[2] This guide synthesizes the current knowledge on the effects of this compound on these key probiotic genera.

Mechanism of Action

Upon reaching the colon, lactitol is metabolized by saccharolytic bacteria, including Bifidobacterium and Lactobacillus.[1][3] This fermentation process leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which lower the colonic pH. The acidic environment created is less favorable for the growth of pathogenic bacteria and promotes the proliferation of acid-tolerant beneficial species like bifidobacteria and lactobacilli.

Quantitative Data on Bacterial Growth

The stimulatory effect of lactitol on Bifidobacterium and Lactobacillus has been quantified in various studies. The tables below summarize key findings from human clinical trials and in vitro experiments.

Table 1: Human In Vivo Studies on the Effect of Lactitol on Fecal Bifidobacterium and Lactobacillus Counts

| Study (Year) | Subjects | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |

| Ballongue et al. (1997) | 36 healthy individuals | 10 g/day | 4 weeks | Increase from 8.5 to 8.9 log10 CFU/g | Increase from 6.3 to 7.0 log10 CFU/g | |

| Chen et al. (2020) | 29 constipated patients | Not specified | 2 weeks | Significant increase (1.39 × 10¹⁰ vs 2.74 × 10⁹ copies/μL, P = 0.01) | Not specified | |

| Finney et al. (2007) | 75 healthy adults | 10 g/day | 7 days | Significant increase (P = 0.017) | No significant change | |

| Liu et al. (2021) | Liver cirrhotic patients | Not specified | 4 weeks | Increased abundance of B. longum and B. pseudocatenulatum | Increased abundance of L. salivarius |

Table 2: Animal and In Vitro Studies on the Effect of Lactitol on Bifidobacterium and Lactobacillus

| Study Type | Model | Lactitol Concentration | Key Findings | Reference |

| In Vivo | Sprague Dawley Rats | Not specified | Increased relative abundance of Bifidobacterium and Lactobacillus. | |

| In Vitro | Pure cultures | Not specified | Lactitol fermented with high specificity by lactobacilli. | |

| In Vitro | Three-stage continuous culture system | Not specified | Deleterious effect on both bifidobacterial and bacteroides populations. |

Note: One in vitro study showed a decrease in Bifidobacterium populations, which contrasts with the majority of findings. This highlights the importance of experimental conditions in determining outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in studies investigating the prebiotic effects of lactitol.

Human Clinical Trials

A common study design is the randomized, double-blind, placebo-controlled trial.

Protocol Example: Finney et al. (2007)

-

Subjects: 75 healthy adults not adapted to lactitol.

-

Intervention: Subjects were randomized to one of three groups consuming 25g of milk chocolate containing 10g of sweetener daily for 7 days. The sweetener ratios were 10:0, 5:5, or 0:10 sucrose:lactitol.

-

Data Collection: Fecal samples were collected before and after the intervention period.

-

Microbiological Analysis: Fecal bacterial populations (total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli) were enumerated using selective agar methods.

-

Biochemical Analysis: Fecal pH and short-chain fatty acid (SCFA) concentrations were measured.

-

Symptomology: Gastrointestinal tolerance was assessed through daily symptom diaries.

In Vitro Fermentation Models

These models simulate the conditions of the human colon to study the fermentation of substrates by gut bacteria.

Protocol Example: In Vitro Three-Stage Continuous Culture System

-

Model: A three-stage continuous culture system (chemostat) simulating the proximal, transverse, and distal colon.

-

Inoculum: Fecal slurry from healthy human donors.

-

Substrate: A basal medium containing this compound.

-

Sampling: Samples were collected from each vessel at steady state.

-

Analysis:

-

Bacterial Populations: Enumerated using fluorescence in situ hybridization (FISH) with probes specific for different bacterial groups.

-

SCFA Analysis: Concentrations of acetate, propionate, and butyrate were determined by gas chromatography.

-

Community Profiling: Techniques like percent G+C profiling can be used to assess changes in the overall bacterial community structure.

-

Conclusion

The available scientific literature strongly supports the classification of lactitol as a prebiotic. In vivo and in vitro studies consistently demonstrate its ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. This bifidogenic and lactogenic effect, coupled with the production of SCFAs, contributes to a healthier gut environment. The detailed experimental protocols provided in this guide offer a framework for future research to further elucidate the mechanisms of action and clinical benefits of this compound. For drug development professionals, lactitol presents a promising candidate for the development of functional foods and therapeutics aimed at modulating the gut microbiota to improve digestive health and beyond.

References

The Impact of Lactitol Monohydrate on Colonic Short-Chain Fatty Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactitol, a sugar alcohol derived from lactose, is a non-digestible carbohydrate that passes through the upper gastrointestinal tract without being absorbed.[1] Upon reaching the colon, it is fermented by the resident microbiota, leading to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][2] These SCFAs play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing various physiological processes. This technical guide provides an in-depth analysis of the impact of lactitol monohydrate on SCFA production, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Mechanism of Action

This compound is a disaccharide sugar alcohol that is not hydrolyzed or absorbed in the small intestine.[3] Consequently, it reaches the colon intact, where it becomes a substrate for bacterial fermentation.[1] Colonic bacteria metabolize lactitol into low-molecular-weight organic acids, including the principal SCFAs: acetate, propionate, and butyrate. This metabolic process contributes to an increase in osmotic pressure within the colon, drawing water into the stools and leading to a laxative effect. Furthermore, the production of SCFAs lowers the colonic pH.

Quantitative Impact on SCFA Production

The fermentation of this compound by the gut microbiota consistently leads to an increase in the concentration of total and individual SCFAs. The following tables summarize the quantitative data from various in vitro and in vivo studies.

In Vitro Studies

Table 1: SCFA Production during In Vitro Fermentation of Lactitol

| Study Model | Substrate | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference |

| EnteroMix colonic fermentation model | Lactitol | ~101 | Data not specified | Data not specified | ~176 | |

| Three-stage continuous culture system | This compound | Increased | Increased | Stimulated (particularly) | Increased |

Data presented as approximate values or trends as extracted from the source.

Animal Studies

Table 2: Effect of Lactitol on SCFA Levels in Animal Models

| Animal Model | Treatment | Acetate | Propionate | Butyrate | Total SCFAs | Reference |

| Swine cecal microflora (in vitro) | Lactitol (3 mmol/L) | Lowered acetic to propionic acid ratio | Lowered acetic to propionic acid ratio | - | 70% increase in SCFA energy yield (low fiber diet); 40% increase (high fiber diet) | |

| Loperamide-induced constipated rats | Lactitol (high dose) | Significantly increased | - | - | Significantly increased |

Changes are reported relative to control groups.

Human Studies

Table 3: Fecal SCFA Concentrations in Humans Supplemented with Lactitol

| Study Population | Lactitol Dose | Propionic Acid | Butyric Acid | Fecal pH | Reference |

| Healthy Adults (n=75) | 10 g/day for 7 days | Significant increase (P = 0.001) | Significant increase (P = 0.001) | Significant decrease (P = 0.02) |

Experimental Protocols

In Vitro Colonic Fermentation using the EnteroMix Model

This protocol is based on the methodology described in the study by Yiu et al. (2021).

-

Model Setup: The EnteroMix semi-continuous fermentation model, consisting of four vessels simulating the ascending (V1), transverse (V2), descending (V3), and sigmoid (V4) colon, is utilized.

-

Inoculum: Fecal samples from healthy donors are used to prepare the initial microbial inoculum.

-

Substrate: A simulation medium containing lactitol is continuously fed into the first vessel.

-

Fermentation Conditions: The model is maintained under anaerobic conditions at 37°C. The pH in each vessel is controlled to mimic the physiological pH gradient of the colon.

-

Sample Collection: Effluent from each vessel is collected at specified time points.

-

SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the collected samples are determined using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Loperamide-Induced Constipation Model in Rats

This protocol is based on the methodology described in the study by Kim et al. (2023).

-

Animal Model: Male Sprague Dawley rats are used.

-

Induction of Constipation: Constipation is induced by subcutaneous injection of loperamide.

-

Treatment: Rats are orally administered with this compound at various doses. A control group receives saline, and a positive control group may receive another laxative like lactulose.

-

Sample Collection: After the treatment period, rats are euthanized, and cecal contents are collected.

-

SCFA Analysis: The cecal contents are processed, and the concentrations of SCFAs are quantified using GC or GC-MS.

Human Clinical Trial

This protocol is based on the methodology described in the study by Finney et al. (2007).

-

Study Design: A randomized, double-blind, placebo-controlled study design is employed.

-

Participants: Healthy adult volunteers are recruited.

-

Intervention: Participants consume a daily dose of lactitol (e.g., 10g) or a placebo (e.g., sucrose) for a specified period (e.g., 7 days).

-

Sample Collection: Fecal samples are collected from participants at baseline and at the end of the intervention period.

-

SCFA Analysis: Fecal samples are homogenized, and SCFAs are extracted. The concentrations of acetate, propionate, and butyrate are measured using GC or GC-MS.

SCFA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fecal or cecal samples are homogenized, and SCFAs are extracted using an appropriate solvent (e.g., diethyl ether) after acidification.

-

Derivatization: The extracted SCFAs are often derivatized to enhance their volatility for GC analysis.

-

GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a suitable capillary column. The separated SCFAs are then detected and quantified by a mass spectrometer.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of an internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Fermentation of this compound in the Colon.

Caption: General Experimental Workflows.

Caption: SCFA Signaling in Colonocytes.

Conclusion

The available scientific evidence robustly supports the role of this compound as a prebiotic that is effectively fermented in the colon to produce significant quantities of short-chain fatty acids. This increase in acetate, propionate, and particularly butyrate, contributes to its laxative effects and offers broader benefits for gut health. The detailed methodologies provided in this guide serve as a resource for researchers designing future studies to further elucidate the mechanisms and applications of lactitol in modulating the gut microbiome and its metabolic output. The consistent findings across in vitro, animal, and human studies underscore the potential of this compound as a functional ingredient for improving digestive health.

References

An In-Depth Technical Guide to the Osmotic Laxative Properties of Lactitol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core osmotic laxative properties of lactitol monohydrate. It delves into the mechanism of action, supported by quantitative data from clinical and preclinical studies, and details the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.

Core Mechanism of Action

This compound exerts its laxative effect through a dual mechanism in the gastrointestinal tract. As a disaccharide sugar alcohol, it is minimally absorbed in the small intestine.[1][2] This lack of absorption is fundamental to its primary osmotic effect.

Upon reaching the colon, lactitol is fermented by the resident gut microbiota into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with gases.[1][3] This fermentation process leads to two key consequences:

-

Increased Osmotic Pressure: The unabsorbed lactitol molecules and the newly formed SCFAs increase the osmotic pressure within the colonic lumen.[4] This hyperosmotic environment draws water from the surrounding tissues into the colon, increasing the water content of the stool and thereby softening it.

-

Stimulation of Peristalsis: The increase in stool volume and the direct action of SCFAs on the colonic mucosa are thought to stimulate peristalsis, the coordinated muscle contractions that move feces through the colon.

This dual action of increased stool water content and stimulated colonic motility effectively alleviates constipation.

Signaling Pathway and Physiological Effects

The physiological cascade initiated by this compound ingestion is multifaceted, involving osmotic gradients, microbial metabolism, and subsequent effects on gut health.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in treating constipation has been substantiated through numerous clinical trials and preclinical studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of Lactitol in Adult Constipation

| Parameter | Baseline | Post-Treatment with Lactitol | p-value | Reference |

| Weekly Stool Frequency | ||||

| Mean (Stools/Week) | 2.4 ± 0.6 | Increase of ~3.8 stools/week | <0.001 | |

| vs. Placebo | - | ~2.5 more stools/week than placebo | <0.001 | |

| vs. Lactulose | - | 0.3 more stools/week (trend) | 0.06 | |

| Stool Consistency | ||||

| Improvement (vs. Baseline) | - | Standardized Mean Difference: 1.04 | <0.001 | |

| Improvement (vs. Placebo) | - | ~0.5 point improvement on a 4-point scale | 0.001 | |

| vs. Lactulose | - | Similar improvement (SMD: 0.03) | 0.81 |

Data are presented as mean ± standard deviation or as otherwise noted. Standardized Mean Difference (SMD) is a measure of effect size.

Table 2: Preclinical Efficacy of Lactitol in a Loperamide-Induced Constipation Rat Model

| Parameter | Control (Loperamide) | Lactitol Treatment (800 mg/kg) | p-value | Reference |

| Fecal Parameters | ||||

| Fecal Number (per 24h) | Significantly lower than normal | Significantly higher than control | <0.01 | |

| Fecal Dry Weight (g) | Significantly lower than normal | Significantly higher than control | <0.01 | |

| Fecal Water Content (%) | Significantly lower than normal | Significantly increased compared to control | <0.001 | |

| Gastrointestinal Transit Rate (%) | Significantly lower than normal | Significantly higher than control | <0.01 | |

| Gut Microbiota | ||||

| Bifidobacterium Abundance | Decreased | Increased | - | |

| Lactobacillus Abundance | Decreased | Increased | - |

Table 3: In Vitro Fermentation of Lactitol and SCFA Production

| Parameter | Control | Lactitol Fermentation | p-value | Reference |

| SCFA Production (Swine Cecal Microflora) | ||||

| SCFA Energy Yield | - | 40% higher than high-fiber diet | <0.05 | |

| SCFA Energy Yield | - | 70% higher than low-fiber diet | <0.05 | |

| Faecal pH and SCFA (Human Subjects, 10g/day) | ||||

| Faecal pH | No significant change | Significant decrease | 0.02 | |

| Propionic Acid Concentration | No significant change | Significant increase | 0.001 | |

| Butyric Acid Concentration | No significant change | Significant increase | 0.001 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

Loperamide-Induced Constipation Model in Rats

This in vivo model is a standard for evaluating the efficacy of laxative agents.

Protocol:

-

Animals: Male Sprague Dawley rats are typically used.

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week to acclimate.

-

Induction of Constipation: Loperamide (e.g., 5 mg/kg body weight) is administered orally once or twice daily for a set period (e.g., 7 days) to all groups except the normal control group.

-

Treatment Groups:

-

Normal Group: Receives vehicle only.

-

Control Group: Receives loperamide and vehicle.

-

Lactitol Groups: Receive loperamide and varying doses of this compound (e.g., 300, 500, 800 mg/kg).

-

Positive Control Group: Receives loperamide and a known laxative like lactulose (e.g., 2000 mg/kg).

-

-

Duration: Treatment is typically administered daily for several weeks (e.g., 4 weeks).

-

Parameter Measurement:

-

Fecal Parameters: Feces are collected over a 24-hour period at regular intervals. The number of pellets, wet weight, and dry weight (after drying at 60°C for 24 hours) are recorded. Fecal water content is calculated as: ((wet weight - dry weight) / wet weight) * 100.

-

Gastrointestinal Transit Rate: On the final day, a charcoal meal is administered orally. After a set time, animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured. The transit rate is calculated as: (distance traveled by charcoal / total length of the small intestine) * 100.

-

Gut Microbiota Analysis: Cecal contents are collected for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.

-

SCFA Analysis: Cecal contents are analyzed for SCFA concentrations using gas chromatography-mass spectrometry (GC-MS).

-

In Vitro Fermentation Model

This model simulates the conditions of the human colon to study the fermentation of substrates by fecal microbiota.

Protocol:

-

Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The feces are homogenized and diluted in a buffer solution under anaerobic conditions.

-

Fermentation Medium: A basal medium mimicking the nutrient environment of the colon is prepared. This typically includes peptone, yeast extract, salts, and a reducing agent.

-

Experimental Setup:

-

The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber or using a continuous flow of N2/CO2 gas).

-

The fecal inoculum is added to the fermentation medium.

-

This compound is added as the substrate to be tested. A control with no added substrate is also run.

-

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 24-48 hours).

-

Sampling and Analysis:

-

Samples are taken at various time points to measure pH.

-

At the end of the incubation, samples are collected for SCFA analysis (GC-MS) and microbial population analysis (e.g., 16S rRNA sequencing or qPCR for specific bacterial groups like Bifidobacterium).

-

Human Clinical Trial Protocol for Chronic Idiopathic Constipation

Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is often employed.

-

Inclusion Criteria: Adult patients with a diagnosis of chronic idiopathic constipation according to established criteria (e.g., Rome IV criteria). This typically includes symptoms like infrequent bowel movements (<3 per week), straining, lumpy or hard stools, and a sensation of incomplete evacuation.

-

Exclusion Criteria: Constipation due to organic gastrointestinal disease, surgery, or medication.

-

Intervention:

-

Treatment Group: Receives this compound (e.g., 10-20 g/day , often as a powder to be dissolved in water).

-

Control Group: Receives a placebo that is identical in appearance and taste.

-

-

Duration: The treatment period typically lasts for several weeks (e.g., 4-12 weeks).

-

Outcome Measures:

-

Primary Endpoint: Change in the number of spontaneous bowel movements (SBMs) or complete spontaneous bowel movements (CSBMs) per week.

-

Secondary Endpoints:

-

Change in stool consistency, often assessed using the Bristol Stool Form Scale.

-

Patient-reported outcomes on symptoms like straining, bloating, and abdominal discomfort.

-

Use of rescue medication.

-

Adverse event monitoring.

-

-

-

Data Collection: Patients typically maintain a daily diary to record bowel movements, stool consistency, and other symptoms.

Conclusion

This compound is a well-established osmotic laxative with a dual mechanism of action that involves both an osmotic effect and colonic fermentation. This leads to increased stool water content, softening of stools, and stimulation of peristalsis. Its efficacy in improving stool frequency and consistency in individuals with chronic constipation is supported by robust quantitative data from both clinical and preclinical studies. Furthermore, its prebiotic effects, including the stimulation of beneficial gut bacteria like Bifidobacterium and the production of SCFAs, may offer additional benefits for gut health. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other osmotic laxatives.

References

- 1. What is the mechanism of Lactitol? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lactitol enhances short-chain fatty acid and gas production by swine cecal microflora to a greater extent when fermenting low rather than high fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactitol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Prebiotic Influence of Lactitol Monohydrate on Gut Microbiota: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Lactitol monohydrate, a sugar alcohol derived from lactose, is increasingly recognized for its prebiotic properties, which contribute to its efficacy in managing digestive health issues such as chronic constipation. This technical guide synthesizes findings from clinical, animal, and in vitro studies to provide a comprehensive overview of lactitol's effects on the composition and function of the gut microbiota.

Mechanism of Action: A Prebiotic Effect

Lactitol is not hydrolyzed or absorbed in the small intestine, allowing it to reach the colon intact.[1][2] There, it is fermented by the resident microbiota into short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases.[1] This fermentation process has several physiological consequences: it acts as a prebiotic by stimulating the growth of beneficial bacteria, and the unabsorbed lactitol creates an osmotic effect, drawing water into the colon, which softens stools and increases bowel movement frequency.[1][3]

Quantitative Impact on Gut Microbiota Composition

Multiple studies have demonstrated that lactitol supplementation significantly modulates the gut microbial landscape. The most consistent finding is the promotion of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the growth of potentially pathogenic bacteria.

Human Studies

Clinical trials in diverse patient populations have consistently shown a bifidogenic effect of lactitol.

| Study Population | Dosage & Duration | Key Findings on Gut Microbiota | Reference |

| Constipated Patients (Diabetic & Non-Diabetic) | Oral lactitol for 2 weeks | - Increased abundance of Bifidobacterium (p=0.08 via 16S rRNA sequencing; p=0.01 via real-time PCR).- Significantly more abundant Actinobacteria, Bifidobacteriales, and Bifidobacteriaceae. | |

| Healthy Adults | 10 g/day for 7 days | - Significant increase in Bifidobacterium (p=0.017).- No significant changes in total anaerobes, aerobes, Enterobacteriaceae, or lactobacilli. | |

| Patients with Chronic Viral Hepatitis | Not specified | - Significantly boosted populations of bifidobacteria and lactobacilli.- Reduced presence of Clostridium perfringens. | |

| Liver Cirrhosis Patients | 4 weeks | - Increased abundance of health-promoting lactic acid bacteria, including Bifidobacterium longum, B. pseudocatenulatum, and Lactobacillus salivarius.- Significant decrease of the pathogen Klebsiella pneumoniae. |

Animal and In Vitro Studies

Preclinical studies corroborate the findings from human trials, providing further mechanistic insights.

| Study Model | Key Findings on Gut Microbiota | Reference |

| Loperamide-Induced Constipated Sprague Dawley Rats | - Increased relative abundance of Bifidobacterium, Lactobacillus, and Romboutsia.- Decreased relative abundance of Prevotella, Aerococcus, Muribaculum, Blautia, and Ruminococcus. | |

| In Vitro Fermentation (Swine Cecal Microflora) | - Lactitol supplementation stimulated SCFA production to a greater extent in low-fiber diets. | |

| In Vitro Pure Culture Screening | - Lactitol specifically promoted the growth of Lactobacillus species. | |

| In Vitro Three-Stage Continuous Culture System | - Fermentation of lactitol had a deleterious effect on both bifidobacterial and bacteroides populations in this specific model. |

Impact on Microbial Metabolites: Short-Chain Fatty Acids

The fermentation of lactitol by gut bacteria leads to the production of SCFAs, which play a crucial role in gut health.

| Study Population/Model | Dosage & Duration | Key Findings on SCFAs | Reference |

| Healthy Adults | 10 g/day for 7 days | - Significant increases in concentrations of propionic and butyric acids (p=0.001).- Significant decrease in fecal pH (p=0.02). | |

| Liver Cirrhosis Patients | 4 weeks | - Decreased concentrations of intestinal SCFAs, except for 2-methylbutyric acid and acetate which showed no significant changes. | |

| In Vitro Fermentation (Swine Cecal Microflora) | 3 mmol/L | - Higher SCFA energy yields.- Lowered the acetic to propionic acid ratio. | |

| In Vitro Colonic Fermentation | Not specified | - Fermentation of lactitol produced mainly acetate. |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the prebiotic effects of this compound.

Clinical Trial in Constipated Patients

-

Objective: To explore the changes in microbial composition after lactitol treatment in constipated patients.

-

Subjects: 29 adult outpatients (20 diabetic, 9 non-diabetic) diagnosed with chronic constipation.

-

Intervention: Oral lactitol for two weeks.

-

Data Collection: Fecal samples were collected before and after the two-week treatment period.

-

Analytical Methods:

-

16S rRNA gene sequencing: To analyze the composition of the fecal flora.

-

Real-time PCR: To quantify the DNA copy numbers of Bifidobacterium.

-

Randomized Study in Healthy Adults

-

Objective: To determine if low doses of lactitol had beneficial effects without adverse gastrointestinal symptoms.

-

Subjects: 75 non-adapted healthy adults.

-

Intervention: Daily consumption of 25g of milk chocolate containing 10g of sweetener as sucrose:lactitol in ratios of 10:0, 5:5, or 0:10 for 7 days.

-

Data Collection: Fecal samples were collected before and after the intervention.

-

Analytical Methods:

-

Microbiological analysis: Enumeration of total anaerobes, total aerobes, enterobacteria, bifidobacteria, and lactobacilli.

-

SCFA analysis: Measurement of fecal short-chain fatty acids.

-

pH measurement: Determination of fecal pH.

-

Study in a Rat Model of Constipation

-

Objective: To examine the impact of lactitol on loperamide-induced constipation in rats.

-

Subjects: Sprague Dawley rats.

-

Intervention: Loperamide was used to induce constipation, followed by treatment with lactitol.

-

Data Collection: Cecal contents were collected for microbiota analysis.

-

Analytical Methods:

-

Gut microbiota analysis: To determine the relative abundance of different bacterial genera.

-

Visualizing the Impact of Lactitol

The following diagrams illustrate the experimental workflow for assessing the prebiotic effects of lactitol and the resulting impact on the gut microbial ecosystem.

References

A Comprehensive Technical Guide to the Solubility and Stability of Lactitol Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of lactitol monohydrate under various temperature and pH conditions. The information presented herein is essential for formulation scientists, researchers, and drug development professionals working with this versatile excipient.

Physicochemical Properties of this compound

This compound is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose. It is a white, crystalline powder with a mildly sweet taste. Its chemical and physical properties make it a valuable excipient in the pharmaceutical industry, often used as a diluent, bulking agent, and non-cariogenic sweetener.

| Property | Value | Reference |

| Chemical Name | 4-O-β-D-Galactopyranosyl-D-glucitol monohydrate | [1] |

| CAS Number | 81025-04-9 | [2] |

| Molecular Formula | C₁₂H₂₄O₁₁·H₂O | [3] |

| Molecular Weight | 362.34 g/mol | [4] |

| Appearance | White or almost white, crystalline powder | |

| Melting Point | 94-97 °C |

Solubility of this compound

This compound is characterized by its high aqueous solubility, a key attribute for its use in various pharmaceutical dosage forms.

Solubility in Water at Different Temperatures

The solubility of this compound in water increases with temperature. The following table summarizes the available quantitative data.

| Temperature (°C) | Solubility ( g/100 g water) |

| 20 | 57.2 |

| 25 | 140 (dihydrate form) |

| 50 | Not specified, but increases considerably |

| 75 | 917 (likely anhydrous form at this temp) |

Note: The value at 25°C is for the dihydrate form of lactitol. The solubility of the monohydrate is expected to be in a similar range. The significant increase at 75°C may be influenced by the loss of water of hydration.

Solubility at Different pH Levels

While specific quantitative data for the solubility of this compound across a range of pH values is not extensively documented in the readily available literature, its non-ionic nature suggests that its solubility is largely independent of pH in the range typically encountered in pharmaceutical formulations (pH 1-8). It is described as "very soluble" or "freely soluble" in water across various sources, which generally implies high solubility under neutral, acidic, and basic conditions. However, at very low pH, the stability of lactitol becomes a more critical factor than its solubility.

Stability of this compound

This compound is a stable excipient under typical storage conditions. It is resistant to microbial degradation and does not participate in the Maillard reaction, which is a significant advantage in formulations containing amino acids.

Effect of Temperature and Humidity

This compound is stable under humid conditions and at elevated temperatures. This thermal stability makes it suitable for manufacturing processes that involve heat.

Effect of pH

This compound exhibits good stability in neutral and alkaline solutions. However, in acidic solutions, it undergoes slow hydrolysis to form its constituent monosaccharides, sorbitol and galactose.

A forced degradation study highlighted the stability of lactitol under various stress conditions. The study showed that significant degradation of lactitol occurs under acidic and basic conditions, while it remains relatively stable under oxidative, thermal, and photolytic stress.

Degradation Pathway under Acidic Conditions:

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound, based on general principles outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and International Council for Harmonisation (ICH) guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

-

Data Reporting: The solubility is expressed as g/100 g of water or other appropriate units.

Stability Indicating Method and Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions as per ICH guidelines.

Methodology:

-

Sample Preparation: A known concentration of this compound solution is prepared.

-

Stress Conditions: The solution is subjected to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: The solution is treated with a suitable acid (e.g., 0.1 M HCl) and heated (e.g., 60°C).

-

Alkaline Hydrolysis: The solution is treated with a suitable base (e.g., 0.1 M NaOH) and heated (e.g., 60°C).

-

Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solution is exposed to high temperatures (e.g., 80°C).

-

Photostability: The solid drug substance and its solution are exposed to light as per ICH Q1B guidelines.

-

-

Time Points: Samples are withdrawn at appropriate time intervals.

-

Analysis: The samples are analyzed using a validated stability-indicating HPLC-RI method. The method should be capable of separating the intact this compound from its potential degradation products (sorbitol and galactose).

-

Evaluation: The percentage of degradation is calculated, and the degradation products are identified and quantified.

Conclusion

This compound is a highly water-soluble and stable excipient, making it suitable for a wide range of pharmaceutical applications. Its solubility is largely independent of pH, although it undergoes slow hydrolysis under acidic conditions. Its stability under heat and humidity, coupled with its resistance to microbial degradation and the Maillard reaction, further enhances its utility in drug formulation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the solubility and stability of this compound, ensuring its effective and safe use in pharmaceutical products.

References

Methodological & Application

Application Note: Quantification of Lactitol Monohydrate in Fecal Samples using HPLC-RID

Abstract

This application note describes a detailed protocol for the quantification of lactitol monohydrate in human fecal samples using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). The method is designed for researchers, scientists, and drug development professionals investigating the metabolism and therapeutic effects of lactitol. The protocol outlines procedures for fecal sample preparation, chromatographic analysis, and data interpretation, providing a robust and reproducible workflow for accurate quantification.

Introduction

Lactitol, a sugar alcohol derived from lactose, is commonly used as a sugar substitute and an osmotic laxative. In the gastrointestinal tract, lactitol is not hydrolyzed or absorbed in the small intestine, reaching the colon intact where it is fermented by the gut microbiota. The quantification of lactitol in fecal samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating its efficacy in treating conditions like constipation and hepatic encephalopathy. This application note provides a comprehensive HPLC-RID method for the reliable determination of this compound in the complex matrix of fecal samples.

Experimental Protocols

Materials and Reagents

-

This compound standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Perchloric acid (70%)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

0.45 µm syringe filters

Equipment

-

HPLC system equipped with a Refractive Index Detector (RID)

-

Carbohydrate analysis column (e.g., Aminex HPX-87C, 300 mm x 7.8 mm)

-

Column oven

-

Vortex mixer

-

Centrifuge

-

Homogenizer

-

Analytical balance

-

pH meter

Sample Preparation

-

Fecal Homogenization:

-

Thaw frozen fecal samples at room temperature.

-

Weigh approximately 1 gram of feces into a pre-weighed homogenization tube.

-

Add 5 mL of deionized water to the tube.

-

Homogenize the sample for 2 minutes at high speed until a uniform suspension is achieved.

-

-

Protein Precipitation and Extraction:

-

To the homogenate, add 1 mL of 10% (v/v) perchloric acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection and Neutralization:

-

Carefully collect the supernatant.

-

Neutralize the supernatant to pH 7.0 by adding a potassium hydroxide solution. The formation of a precipitate (potassium perchlorate) will occur.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the neutralized supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Elute the lactitol with 5 mL of a 25:75 (v/v) acetonitrile/water solution.

-

-

Final Preparation:

-

Filter the eluate through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-RID Analysis

-

Chromatographic Column: Carbohydrate analysis column (e.g., Aminex HPX-87C)[1][2]

-

Flow Rate: 0.5 mL/min[1]

-

Column Temperature: 85 °C

-

Detector: Refractive Index Detector (RID)

-

Detector Temperature: 40 °C

-

Injection Volume: 20 µL

-

Run Time: 25 minutes

Calibration Curve

Prepare a series of standard solutions of this compound in deionized water at concentrations ranging from 0.1 mg/mL to 10 mg/mL. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of lactitol.

Data Presentation

The quantitative performance of the HPLC-RID method for this compound is summarized in the table below.

| Parameter | Value |

| Retention Time (min) | ~16.4 |

| Linearity Range (mg/mL) | 0.1 - 10 |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) | 0.05 mg/mL |

| Limit of Quantification (LOQ) | 0.1 mg/mL |

| Recovery (%) | 92 - 105% |

| Intra-day Precision (%RSD) | < 3% |

| Inter-day Precision (%RSD) | < 5% |

Visualization

Caption: Workflow for Lactitol Quantification in Fecal Samples.

References

Application Notes and Protocols for In Vitro Fermentation Models to Study Lactitol Monohydrate's Effect on Gut Flora

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro fermentation models to investigate the effects of Lactitol Monohydrate on the composition and metabolic activity of the human gut microbiota.

Introduction

Lactitol, a sugar alcohol derived from lactose, is utilized as a sugar substitute and has demonstrated prebiotic properties.[1] In the colon, it is not absorbed but is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and selectively promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.[2][3][4] In vitro fermentation models offer a controlled and reproducible environment to study these effects, providing valuable insights into the mechanisms of action of this compound and its potential as a modulator of gut health. These models are essential tools for screening and mechanistic studies in the development of functional foods and pharmaceuticals.

Key Applications

-

Prebiotic Efficacy Assessment: Quantify the selective stimulation of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, by this compound.

-

Metabolic Profiling: Analyze the production of SCFAs (acetate, propionate, and butyrate) and other metabolites resulting from the fermentation of this compound.

-

Gut Barrier Function: Investigate the influence of this compound fermentation products on the integrity of intestinal epithelial cell layers.

-

Host-Microbe Interaction Studies: Elucidate the signaling pathways in intestinal epithelial cells that are modulated by the fermentation of this compound.

Experimental Protocols

In Vitro Batch Fermentation Model

This protocol describes a static batch culture system to simulate the conditions of the human colon and assess the impact of this compound on a fecal microbiota.

Materials:

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

-

Sterile fermentation vessels (e.g., 50 mL serum bottles)

-

Shaking incubator

-

pH meter

-

Gas chromatograph (for SCFA analysis)

-

qPCR or 16S rRNA gene sequencing platform (for microbial analysis)

-

Fresh fecal samples from healthy donors (not undergoing antibiotic therapy for at least 3 months)

-

Phosphate-buffered saline (PBS), anaerobic

-

Basal fermentation medium (see Table 1 for composition), anaerobic

-

This compound

-

Control substrate (e.g., Fructooligosaccharides - FOS)

-

No-substrate control

Table 1: Basal Fermentation Medium Composition

| Component | Concentration (g/L) |

| Peptone Water | 15.0 |

| Yeast Extract | 5.0 |

| NaCl | 0.5 |

| K₂HPO₄ | 0.4 |

| KH₂PO₄ | 0.4 |

| MgSO₄·7H₂O | 0.1 |

| CaCl₂·2H₂O | 0.1 |

| NaHCO₃ | 2.0 |

| Tween 80 | 2 mL |

| Hemin (5 mg/mL) | 1 mL |

| Vitamin K1 (10 mg/mL) | 10 µL |

| Cysteine-HCl | 0.5 |

| Resazurin (0.1%) | 1 mL |

Procedure:

-

Fecal Inoculum Preparation:

-

Within 2 hours of collection, transfer a fresh fecal sample into an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in anaerobic PBS.

-

Filter the slurry through a sterile stomacher bag with a filter layer to remove large particulate matter.

-

-

Fermentation Setup:

-

In the anaerobic chamber, add 0.5 g of this compound to sterile fermentation vessels. Prepare separate vessels for the positive control (FOS) and a no-substrate control.

-

Add 45 mL of pre-warmed, anaerobic basal fermentation medium to each vessel.

-

Inoculate each vessel with 5 mL of the 10% fecal slurry.

-

Seal the vessels with sterile rubber stoppers and aluminum crimps.

-

-

Incubation:

-

Incubate the vessels at 37°C in a shaking incubator (100 rpm) for 48 hours.

-

-

Sampling:

-

Collect samples at 0, 12, 24, and 48 hours.

-

At each time point, aseptically withdraw a sample from each vessel for pH measurement, SCFA analysis, and microbial DNA extraction.

-

-

Analysis:

-

pH Measurement: Measure the pH of the fermentation broth immediately after sampling.

-

SCFA Analysis: Centrifuge the sample to pellet bacterial cells. Analyze the supernatant for acetate, propionate, and butyrate concentrations using gas chromatography.

-

Microbial Analysis: Extract DNA from the bacterial pellet. Perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.

-

Data Presentation

Table 2: Effect of this compound on Gut Microbiota Composition (Illustrative Data)

| Treatment | Time (h) | Bifidobacterium (log₁₀ CFU/mL) | Lactobacillus (log₁₀ CFU/mL) |

| No Substrate Control | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |

| 24 | 7.6 ± 0.3 | 6.9 ± 0.2 | |

| 48 | 7.5 ± 0.2 | 6.8 ± 0.3 | |

| This compound | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |

| 24 | 8.9 ± 0.4 | 7.5 ± 0.3 | |

| 48 | 9.2 ± 0.3 | 7.8 ± 0.4 | |

| FOS (Control) | 0 | 7.5 ± 0.2 | 6.8 ± 0.3 |

| 24 | 9.1 ± 0.3 | 7.6 ± 0.2 | |

| 48 | 9.4 ± 0.4 | 7.9 ± 0.3 | |

| Illustrative data based on expected outcomes. Actual results may vary. *p < 0.05 compared to no substrate control. |

Table 3: Short-Chain Fatty Acid Production from this compound Fermentation (Illustrative Data) [5]

| Treatment | Time (h) | Acetate (mM) | Propionate (mM) | Butyrate (mM) |

| No Substrate Control | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |

| 24 | 8.5 ± 1.5 | 3.0 ± 0.6 | 2.5 ± 0.5 | |

| 48 | 9.1 ± 1.8 | 3.2 ± 0.7 | 2.8 ± 0.6 | |

| This compound | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |

| 24 | 45.6 ± 5.2 | 8.3 ± 1.9 | 10.1 ± 2.3 | |

| 48 | 68.3 ± 7.5 | 12.5 ± 2.8 | 15.4 ± 3.1 | |

| FOS (Control) | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.8 ± 0.4 |

| 24 | 50.1 ± 6.3 | 15.2 ± 3.1 | 20.5 ± 4.2 | |

| 48 | 75.2 ± 8.1 | 22.8 ± 4.5 | 30.1 ± 5.3 | |

| Illustrative data based on published in vitro fermentation studies. Actual results may vary. *p < 0.05 compared to no substrate control. |

Visualizations

Caption: Experimental workflow for in vitro batch fermentation of this compound.

Signaling Pathways

The fermentation of this compound by the gut microbiota results in two primary modulatory components: an increase in beneficial bacteria, particularly Bifidobacterium species, and the production of SCFAs, with a notable increase in acetate. These components can influence the host's intestinal epithelial cells through distinct signaling pathways.

-

Bifidobacterium and Immune Modulation: Certain strains of Bifidobacterium can interact with Toll-like receptors (TLRs), such as TLR2, on the surface of intestinal epithelial cells. This interaction can trigger intracellular signaling cascades, including the p38 MAP kinase pathway, which can lead to the strengthening of the intestinal barrier by enhancing the expression of tight junction proteins. Furthermore, some Bifidobacterium strains can modulate the NF-κB signaling pathway, often leading to a reduction in the production of pro-inflammatory cytokines.

-

Acetate and G-Protein Coupled Receptor (GPCR) Signaling: Acetate, a major product of lactitol fermentation, can act as a signaling molecule by binding to G-protein coupled receptors, such as GPR43 (also known as FFAR2), on colonocytes. Activation of GPR43 can initiate various downstream effects, including the modulation of inflammatory responses and the regulation of gut hormone secretion. For instance, GPR43 activation can lead to the activation of the NLRP3 inflammasome and subsequent IL-18 production, which is important for intestinal homeostasis.

Caption: Putative signaling pathways activated by this compound fermentation products.

References

- 1. Role of Bifidobacterium in Modulating the Intestinal Epithelial Tight Junction Barrier: Current Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional modulation of human intestinal epithelial cell responses by Bifidobacterium infantis and Lactobacillus salivarius - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sodium acetate regulates milk fat synthesis through the activation of GPR41/GPR43 signaling pathway [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Immunoregulatory Effect of Bifidobacteria Strains in Porcine Intestinal Epithelial Cells through Modulation of Ubiquitin-Editing Enzyme A20 Expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Caco-2 Cell Permeability Assay for Lactitol Monohydrate Absorption Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactitol monohydrate, a sugar alcohol derived from lactose, is utilized as a sugar substitute and an osmotic laxative.[1][2] Its therapeutic effect as a laxative is attributed to its limited absorption in the small intestine.[1][2] The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro method for predicting the in vivo intestinal absorption of chemical compounds.[3] This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This application note provides a detailed protocol for assessing the intestinal permeability of this compound using the Caco-2 cell model, including data on comparable sugar alcohols to benchmark its absorption characteristics.

Data Presentation

The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. The tables below summarize the classification of permeability based on Papp values and the experimental Papp values for various sugar alcohols, which are structurally similar to this compound.

Table 1: Classification of Apparent Permeability (Papp) in Caco-2 Assays

| Papp Value (cm/s) | Permeability Classification | Corresponding in vivo Absorption |

| < 1.0 x 10⁻⁶ | Low | Poorly Absorbed |

| 1.0 - 10 x 10⁻⁶ | Moderate | Moderately Absorbed |

| > 10 x 10⁻⁶ | High | Well Absorbed |

Table 2: Apparent Permeability (Papp) of Reference Sugar Alcohols in Caco-2 Monolayers

| Compound | Apical to Basolateral Papp (cm/s) | Basolateral to Apical Papp (cm/s) | Permeability Classification |

| Mannitol | 0.38 - 3.23 x 10⁻⁶ | Very Low | Low to Moderate |

| Maltitol | Very Low | Not Detected | Low |

| Sorbitol | Very Low | Very Low | Low |

| Xylitol | Medium | Very Low | Moderate |

Experimental Protocols

A detailed methodology for conducting the Caco-2 permeability assay for this compound is provided below. This protocol includes cell culture, monolayer integrity assessment, the transport experiment, and sample analysis.

I. Caco-2 Cell Culture and Seeding

-

Cell Culture: Caco-2 cells should be cultured in T-75 flasks using Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells should be passaged every 3-4 days when they reach 80-90% confluency.

-

Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm². The culture medium should be changed every 2-3 days. The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

II. Assessment of Caco-2 Monolayer Integrity

The integrity of the Caco-2 cell monolayer must be confirmed before and after the transport experiment. This is crucial for distinguishing between transcellular and paracellular transport.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Equilibrate the Caco-2 monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) for 30 minutes at 37°C.

-

Measure the TEER of each well using a voltohmmeter.

-

The TEER values should be stable and typically greater than 200 Ω·cm² for a confluent monolayer. Monolayers not meeting this criterion should not be used.

-

-

Lucifer Yellow Permeability Assay:

-

Prepare a 100 µM solution of Lucifer Yellow in the transport buffer.

-

Add the Lucifer Yellow solution to the apical side of the monolayer and fresh transport buffer to the basolateral side.

-

Incubate for 1-2 hours at 37°C on an orbital shaker.

-

Measure the fluorescence of the samples from the basolateral compartment using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The permeability of Lucifer Yellow should be low, typically with a Papp value < 1.0 x 10⁻⁶ cm/s, indicating intact tight junctions.

-

III. This compound Transport Experiment

-

Preparation of Dosing Solution: Prepare a stock solution of this compound in the transport buffer at a suitable concentration (e.g., 10 mM).

-

Apical to Basolateral (A-B) Transport:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking (e.g., 50 rpm).

-

Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes), replacing the volume with fresh transport buffer.

-

At the end of the experiment, collect samples from the apical compartment to calculate mass balance.

-

-

Basolateral to Apical (B-A) Transport (Optional): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

IV. Sample Analysis and Calculation of Apparent Permeability (Papp)

-

Sample Preparation: Samples collected from the transport experiment may require dilution or protein precipitation before analysis. For LC-MS/MS analysis, a common method is to add 2 volumes of acetonitrile to precipitate proteins, centrifuge, and then dilute the supernatant.

-

Quantification of this compound: The concentration of this compound in the samples can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of transport of this compound across the monolayer (µmol/s or µg/s).

-

A is the surface area of the permeable membrane (cm²).

-

C₀ is the initial concentration of this compound in the donor compartment (µmol/mL or µg/mL).

-

Mandatory Visualizations

Caption: Workflow of the Caco-2 permeability assay for this compound.

Caption: Potential transport pathways of this compound across the intestinal epithelium.

References

Application Notes and Protocols for Assessing Lactitol Monohydrate's Impact on Intestinal Transit Time

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for assessing the impact of Lactitol Monohydrate on intestinal transit time. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust preclinical and clinical studies.

Introduction

This compound is a sugar alcohol used as a sugar substitute and an osmotic laxative.[1] Its primary mechanism of action involves drawing water into the colon, which softens the stool and increases bowel movement frequency.[2] Furthermore, as a prebiotic, lactitol is fermented by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs) and modulation of the gut microbiota, which may further influence gut motility.[3][4] Accurate assessment of its impact on intestinal transit time is crucial for understanding its efficacy and mechanism of action in both research and clinical settings.

Mechanism of Action

This compound exerts its effects on intestinal transit through a dual mechanism:

-

Osmotic Effect: As a poorly absorbed sugar alcohol, lactitol creates a hyperosmotic environment in the intestinal lumen, leading to an influx of water into the colon. This increases the water content of the stool, making it softer and easier to pass, thereby reducing colonic transit time.[2]

-

Prebiotic Effect: Lactitol is fermented by the gut microbiota, particularly Bifidobacterium and Lactobacillus species. This fermentation produces SCFAs such as butyrate, propionate, and acetate. These SCFAs can lower the colonic pH and influence gut motility through various signaling pathways, including the release of serotonin (5-HT) from enterochromaffin cells. Increased serotonin can stimulate peristalsis and accelerate intestinal transit.

Signaling Pathway of Lactitol's Impact on Gut Motility

Caption: Signaling pathway of this compound in the intestine.

Data Presentation: Quantitative Effects of Lactitol on Intestinal Transit

The following tables summarize the quantitative data from preclinical and clinical studies on the effect of this compound on intestinal transit time.

Table 1: Human Clinical Studies on Colonic Transit Time

| Study Population | Intervention | Control | Transit Time Measurement Method | Mean Colonic Transit Time (Lactitol Group) | Mean Colonic Transit Time (Control Group) | Reference |

| Hospitalized Patients | 10 g/day crystallized lactitol | No laxative | Radiopaque Markers | 35.95 hours (95% CI: 23.82-48.08) | 52.16 hours (95% CI: 39.42-64.84) |

Table 2: Preclinical Studies on Gastrointestinal Transit Rate

| Animal Model | Intervention | Control | Transit Measurement Method | Gastrointestinal Transit Rate (Lactitol Group) | Gastrointestinal Transit Rate (Control Group) | Reference |

| Loperamide-induced constipated Sprague Dawley Rats | 300 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% | |

| Loperamide-induced constipated Sprague Dawley Rats | 500 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% | |

| Loperamide-induced constipated Sprague Dawley Rats | 800 mg/kg Lactitol | Loperamide only | Charcoal Meal | Significantly higher than control | 42.7% |

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on intestinal transit time are provided below.